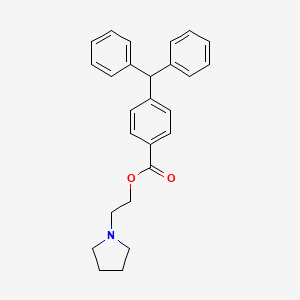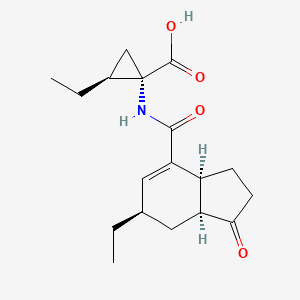
Coronatina
Descripción general
Descripción
La coronatina es una fitotoxina producida por la bacteria Pseudomonas syringae. Desempeña un papel significativo en las interacciones planta-patógeno al imitar las hormonas vegetales y manipular los mecanismos de defensa de las plantas. Estructuralmente, la this compound está compuesta por dos componentes distintos: ácido coronafacico y ácido coronámico, que están unidos por un enlace amida .
Aplicaciones Científicas De Investigación
La coronatina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la biosíntesis de poliquétidos y la química de los aminoácidos ciclopropanos.
Biología: Investigado por su papel en las interacciones planta-patógeno y su capacidad para manipular las vías de señalización hormonal de las plantas.
Medicina: Explorado por su potencial para modular las respuestas inmunitarias y como un compuesto principal para desarrollar nuevos agentes terapéuticos.
Industria: Utilizado en la agricultura para estudiar los mecanismos de defensa de las plantas y desarrollar estrategias para la protección de los cultivos
Mecanismo De Acción
La coronatina ejerce sus efectos imitando la hormona vegetal ácido jasmónico. Se une al receptor COI1 en las plantas, lo que lleva a la activación de las vías de señalización del jasmonato. Esta manipulación permite que la bacteria suprima las respuestas de defensa de las plantas y promueva la infección. Los objetivos moleculares de la this compound incluyen varios factores de transcripción y enzimas involucrados en la defensa de las plantas .
Direcciones Futuras
The results of this research provide a foundation for designing strategies for enhanced production of useful metabolites for pharmaceutical and nutraceutical industries by cultivation of L. paucicostata . Coronatine is expected to have broad applications in areas such as defoliation, growth control, weed removal, color promotion, sugar increase, low-temperature seed germination, stress resistance, disease resistance, and insect resistance .
Análisis Bioquímico
Biochemical Properties
Coronatine plays a significant role in various biochemical reactions within plants. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the jasmonate receptor complex, which includes the COI1 protein. Coronatine binds to this receptor, mimicking the action of JA-Ile, and activates the jasmonate signaling pathway. This interaction leads to the modulation of various downstream genes involved in plant defense and stress responses .
Cellular Effects
Coronatine has profound effects on different types of cells and cellular processes. In plant cells, it influences cell signaling pathways, gene expression, and cellular metabolism. Coronatine treatment has been shown to enhance drought tolerance in tobacco plants by maintaining higher leaf relative water content and better photosynthetic performance under stress conditions . It also affects the expression of numerous genes involved in hormone signal transduction, carbohydrate metabolism, and photosynthesis .
Molecular Mechanism
The molecular mechanism of coronatine involves its binding to the jasmonate receptor complex, leading to the activation of the jasmonate signaling pathway. This activation results in the transcriptional regulation of various genes associated with plant defense and stress responses. Coronatine also influences enzyme activity, such as the inhibition of protease inhibitors, which are involved in plant defense against herbivores .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of coronatine can change over time. Studies have shown that coronatine treatment leads to the induction of specific metabolic pathways and the accumulation of bioactive compounds such as phenolics and phytosterols . The stability and degradation of coronatine in laboratory conditions can influence its long-term effects on cellular function. For example, coronatine-treated plants exhibit changes in gene expression and metabolic profiles over time .
Dosage Effects in Animal Models
The effects of coronatine vary with different dosages in animal models. Higher doses of coronatine have been associated with toxic effects, including alterations in root anatomical structure and increased levels of oxidative stress markers such as superoxide dismutase and catalase . These studies highlight the importance of determining the optimal dosage to minimize adverse effects while maximizing the beneficial outcomes.
Metabolic Pathways
Coronatine is involved in several metabolic pathways, particularly those related to the biosynthesis of secondary metabolites. It activates the phenolic and phytosterol biosynthetic pathways, leading to the production of compounds such as caffeic acid, isoferulic acid, and β-sitosterol . These metabolic changes contribute to the overall stress tolerance and defense mechanisms in plants.
Transport and Distribution
Within cells and tissues, coronatine is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, coronatine’s interaction with the jasmonate receptor complex facilitates its transport to specific cellular compartments where it exerts its effects .
Subcellular Localization
Coronatine’s subcellular localization is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that coronatine can effectively interact with its target proteins and modulate cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de coronatina involucra varios pasos, comenzando con la preparación del ácido coronafacico y el ácido coronámico. El ácido coronafacico se sintetiza a través de una serie de reacciones de sintetasa de poliquétidos, mientras que el ácido coronámico se deriva de un precursor de aminoácido ciclopropano. El paso final involucra el acoplamiento de estos dos componentes a través de la formación de un enlace amida bajo condiciones de reacción específicas .
Métodos de producción industrial: La producción industrial de this compound típicamente involucra procesos de fermentación utilizando cepas de Pseudomonas syringae genéticamente modificadas. Estas cepas están optimizadas para producir altos rendimientos de this compound bajo condiciones controladas, incluyendo temperatura, pH y disponibilidad de nutrientes específicos .
Análisis De Reacciones Químicas
Tipos de reacciones: La coronatina experimenta varias reacciones químicas, incluyendo:
Oxidación: La this compound se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas alteradas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound, potencialmente afectando su interacción con los receptores de las plantas.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con actividades biológicas modificadas, que se pueden utilizar para estudiar la relación estructura-actividad del compuesto .
Comparación Con Compuestos Similares
La coronatina es única debido a su estructura de doble componente y su capacidad para imitar el ácido jasmónico. Compuestos similares incluyen:
Jasmonato de metilo: Una hormona vegetal con funciones de señalización similares.
Ácido coronafacico: Uno de los componentes de la this compound, que también tiene actividad biológica por sí solo.
Ácido coronámico: El otro componente de la this compound, que contribuye a su actividad general.
La this compound destaca por su estructura combinada, que mejora su capacidad para manipular la señalización hormonal de las plantas de manera más efectiva que sus componentes individuales u otros compuestos similares.
Propiedades
IUPAC Name |
(1S,2S)-1-[[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-10-7-13-12(5-6-15(13)20)14(8-10)16(21)19-18(17(22)23)9-11(18)4-2/h8,10-13H,3-7,9H2,1-2H3,(H,19,21)(H,22,23)/t10-,11+,12+,13+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBNISRFNDECK-CZSBRECXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)N[C@]3(C[C@@H]3CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977826 | |
| Record name | Coronatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62251-96-1 | |
| Record name | Coronatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62251-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coronatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coronatine, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCR4XUE8VB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


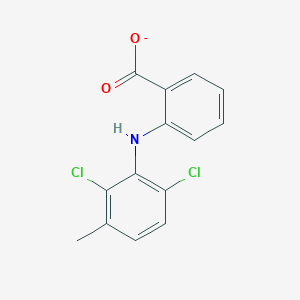
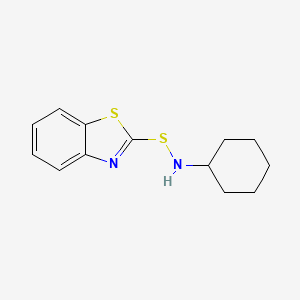

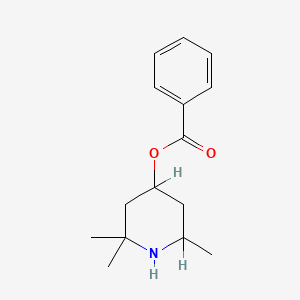
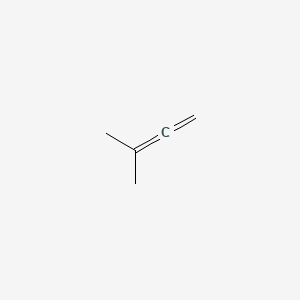

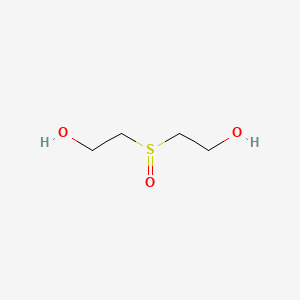
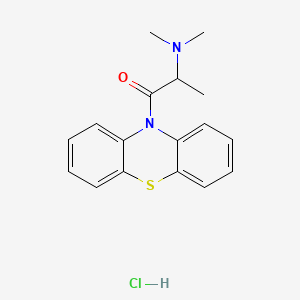
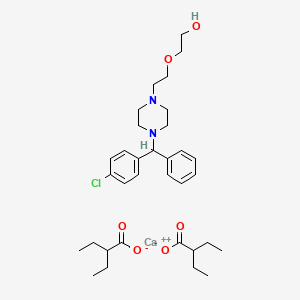

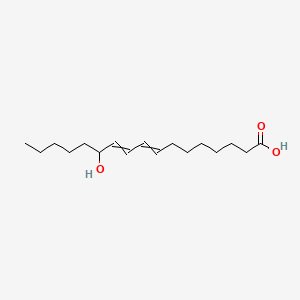
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)
![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)
